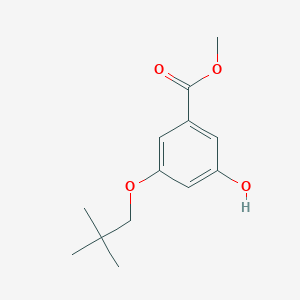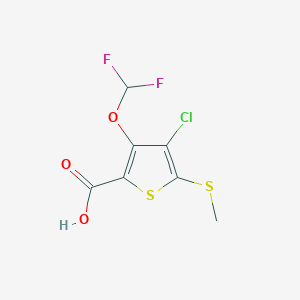
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring substituted with chloro, difluoromethoxy, and methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include halogenation, methoxylation, and thiolation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogen-substituted thiophene.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the thiophene ring can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: Lacks the methylthio group.
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid: Lacks the chloro group.
4-Chloro-5-(methylthio)thiophene-2-carboxylic acid: Lacks the difluoromethoxy group.
Uniqueness
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of chloro, difluoromethoxy, and methylthio groups on the thiophene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H5ClF2O3S2 |
|---|---|
Peso molecular |
274.7 g/mol |
Nombre IUPAC |
4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClF2O3S2/c1-14-6-2(8)3(13-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12) |
Clave InChI |
JLXUJVIZRPFTFB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



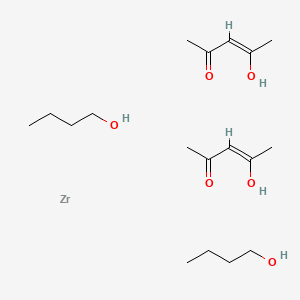

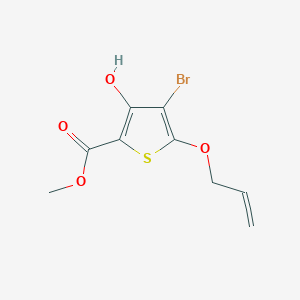


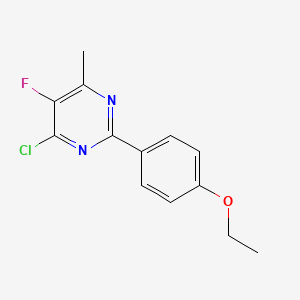
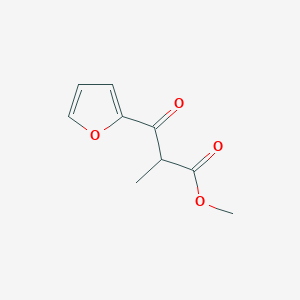
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
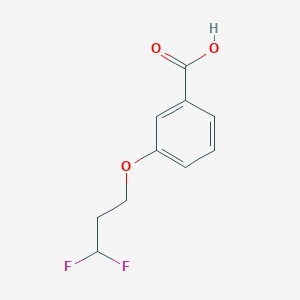
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)

